![molecular formula C27H26N4O B608393 Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
描述
KT109 是一种强效且选择性的二酰基甘油脂肪酶-β (DAGLβ) 抑制剂,该酶参与内源性大麻素 2-花生四烯酰甘油 (2-AG) 的生物合成。 该化合物已显示出对 DAGLβ 相对于 DAGLα 的显着选择性,使其成为研究 DAGLβ 在各种生物学过程中的作用的宝贵工具 .
准备方法
合成路线和反应条件
KT109 是通过一系列化学反应合成的,涉及形成三唑环并随后进行官能化。合成路线通常包括以下步骤:
形成三唑环: 这是通过铜催化的叠氮化物-炔烃环加成 (CuAAC) 反应实现的。
工业生产方法
虽然 KT109 的具体工业生产方法没有得到广泛的记载,但合成过程通常遵循标准的有机合成方案。 该过程涉及多个纯化和表征步骤,以确保化合物的纯度和功效 .
化学反应分析
反应类型
KT109 会经历几种类型的化学反应,包括:
氧化: KT109 在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 该化合物也可以发生还原反应,导致形成还原产物。
常用试剂和条件
氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产品
科学研究应用
Antibacterial Applications
Methanone derivatives have shown significant antibacterial activity, particularly against resistant strains of bacteria. Research indicates that compounds derived from triazole scaffolds exhibit potent activity against a range of pathogens.
Case Study: Antibacterial Activity
A study published in MDPI highlighted the synthesis of triazole-based compounds that demonstrated superior antibacterial effects compared to traditional antibiotics like ciprofloxacin. The study reported minimal inhibitory concentration (MIC) values significantly lower than those for existing treatments, indicating a promising avenue for developing new antibacterial agents .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
KT-109 | 0.12 | E. coli |
KT-109 | 0.25 | MRSA |
KT-109 | 0.50 | S. aureus |
Anticancer Applications
The compound's structural features allow it to interact with biological targets relevant to cancer treatment. Specifically, Methanone derivatives have been studied for their potential as dual-active hybrids targeting both tubulin and aromatase enzymes.
Case Study: Anticancer Activity
Research indicated that certain Methanone derivatives showed promising results as antiproliferative agents against breast cancer cell lines. In particular, compounds synthesized with a triazole moiety exhibited significant inhibition of cancer cell growth through mechanisms involving microtubule disruption and aromatase inhibition .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
KT-109 | 0.137 | Breast Cancer |
KT-109 | 0.110 | Hormone-Receptor Positive Breast Cancer |
作用机制
KT109 通过选择性抑制 DAGLβ 发挥作用,从而破坏参与巨噬细胞炎症反应的脂质网络。这种抑制导致小鼠腹腔巨噬细胞中 2-花生四烯酰甘油、花生四烯酸和类花生酸水平下降。 该化合物对其他酶(如脂肪酸酰胺水解酶、单酰基甘油脂肪酶和胞质磷脂酶 A2)几乎没有活性 .
相似化合物的比较
KT109 在对 DAGLβ 的高选择性方面是独一无二的,其对 DAGLα 的选择性约为 60 倍。类似的化合物包括:
KT172: 另一种具有类似特性的 DAGLβ 选择性抑制剂。
KT195: 在研究中用作阴性对照化合物,以验证 KT109 的特异性
生物活性
Overview
Methanone, also known as KT109, is a compound characterized by its complex structure and significant biological activity. Its molecular formula is C27H26N4O, and it has been identified as a selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the endocannabinoid system. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and its role in lipid metabolism.
Property | Value |
---|---|
Molecular Weight | 422.52 g/mol |
Boiling Point | 637.3 ± 53.0 °C (Predicted) |
Density | 1.19 ± 0.1 g/cm³ (Predicted) |
Solubility | DMF: 10 mg/mL; DMSO: 10 mg/mL |
pKa | -1.02 ± 0.70 (Predicted) |
Appearance | White to beige powder |
KT109 selectively inhibits DAGLβ, which is responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This selectivity is crucial as it allows researchers to study the specific roles of DAGLβ in various biological processes without interference from DAGLα, which has different physiological functions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of KT109. It has been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell cycle regulation and tubulin polymerization:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism : The compound demonstrated significant G2/M phase cell cycle arrest and induced multinucleation in treated cells, indicative of mitotic catastrophe .
- IC50 Values : In MCF-7 cells, KT109 exhibited an IC50 value of approximately 52 nM, indicating potent antiproliferative activity .
Neuroprotective Effects
The inhibition of DAGLβ by KT109 leads to increased levels of 2-AG, which has been associated with neuroprotective effects. Elevated levels of endocannabinoids can modulate neurotransmitter release and protect against neurodegeneration .
Study on Antiproliferative Activity
A study conducted on various triazole derivatives including KT109 revealed its effectiveness in inhibiting tumor growth in vitro:
- Study Design : The researchers synthesized several analogs and assessed their cytotoxicity against multiple cancer cell lines.
- Findings : KT109 was among the most potent compounds tested, leading to significant reductions in cell viability through apoptosis induction .
Research on Lipid Metabolism
In another significant study, KT109 was utilized to explore its effects on lipid signaling pathways:
属性
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KT109?
A1: KT109 acts as a selective inhibitor of Diacylglycerol Lipase Beta (DAGLβ). [, , , ] This enzyme plays a crucial role in the biosynthesis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting DAGLβ, KT109 reduces the production of 2-AG and its downstream metabolites, including arachidonic acid (AA) and prostaglandin E2 (PGE2). [, , ] You can find more information about DAGLβ inhibitors on websites like https://www.semanticscholar.org/.
Q2: How does KT109 impact pain signaling, particularly in the context of inflammation?
A2: Research suggests that KT109 might play a role in modulating pain signaling, particularly in inflammatory conditions. By inhibiting DAGLβ and subsequently reducing 2-AG, AA, and PGE2 levels, KT109 has demonstrated antinociceptive effects in several preclinical models. [, , ] For example, systemic and intraplantar administration of KT109 decreased mechanical and heat hyperalgesia in a mouse model of sickle cell disease, which is characterized by chronic pain and inflammation. [] This effect was associated with reduced 2-AG, PGE2, and PGE2-glyceryl ester (PGE2-G) levels in the blood. []
Q3: Is KT109 equally effective in human and mouse models?
A3: Studies comparing KT109's activity in human and mouse models reveal some intriguing differences. While KT109 effectively inhibits DAGLβ in both species, lipidomic analysis showed that it did not lead to the accumulation of arachidonate-containing diacylglycerols in human THP1 cells, unlike in mouse cells. [] This suggests potential differences in the expression and activity of human DAGLβ compared to its mouse counterpart, warranting further investigation. []
Q4: Can liposomal encapsulation enhance the therapeutic efficacy of KT109?
A4: Research indicates that encapsulating KT109 in liposomes can significantly enhance its effectiveness. This targeted delivery approach exploits the phagocytic capacity of macrophages, leading to localized delivery of the inhibitor. Studies demonstrated that liposomal KT109 achieved approximately 80% inactivation of DAGLβ in macrophages in vivo with minimal activity in other tissues. [] Notably, this targeted delivery strategy resulted in a remarkable >100-fold increase in antinociceptive potency compared to free KT109 in a mouse inflammatory pain model. []
Q5: Are there any potential limitations or concerns regarding the use of KT109 as a therapeutic agent?
A5: While KT109 shows promise in preclinical studies, further research is necessary to fully evaluate its therapeutic potential and address potential limitations. One study indicated that KT109 might not be superior to existing analgesics like ketoprofen for managing acute postoperative pain. [] Furthermore, a comprehensive understanding of the long-term effects and potential toxicity of KT109 is crucial before its clinical application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。